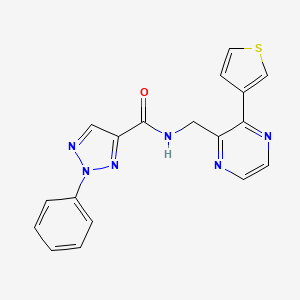

![molecular formula C6H5ClN4 B2776889 6-Chloroimidazo[1,2-a]pyrazin-8-amine CAS No. 1780558-43-1](/img/structure/B2776889.png)

6-Chloroimidazo[1,2-a]pyrazin-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

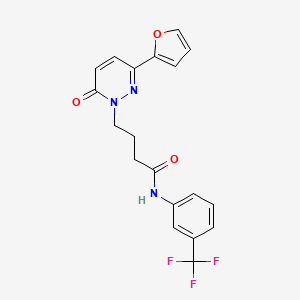

6-Chloroimidazo[1,2-a]pyrazin-8-amine is a chemical compound with the CAS Number: 1780558-43-1 . It has a molecular weight of 168.59 and is typically in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H, (H2,8,10) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis Techniques and Kinase Inhibition

- Convergent and Streamlined Synthesis : A convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives, possessing VEGFR-2 kinase inhibitory activity, was achieved. This synthesis utilizes a synthetic strategy based on an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine, demonstrating the compound's potential in medicinal chemistry (Ishimoto et al., 2013).

Antimicrobial Applications

- Antimicrobial Activity of Derivatives : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized via green chemistry approaches exhibited promising antimicrobial activity. This suggests the compound’s utility in developing new antimicrobials (Jyothi & Madhavi, 2019).

Protein Tyrosine Kinase Inhibition

- Brk/PTK6 Inhibitors : Substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel inhibitors of the breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), providing insights into the exploration of Brk as an oncology target (Zeng et al., 2011).

Multicomponent Reactions for Kinase Inhibitors

- Groebke Multicomponent Reaction : Utilizing an isocyanide-based multicomponent reaction followed by nucleophilic aromatic substitution, 3,8-diaminoimidazo[1,2-a]pyrazines were synthesized. These compounds showed potential as kinase inhibitors, highlighting the versatility of imidazo[1,2-a]pyrazine scaffolds (Guasconi et al., 2011).

Biological Activity and Enzyme Inhibition

- Acetylcholinesterase Inhibitors : Pyrazino[1,2-a]indoles fused with various heterocycles, synthesized via domino reactions, exhibited significant inhibitory activity against acetylcholinesterase (AChE). This underscores the chemical's potential in addressing diseases associated with AChE malfunction (Ashram et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of 6-Chloroimidazo[1,2-a]pyrazin-8-amine are currently unknown. This compound belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural class, it may be involved in the modulation of various biochemical pathways associated with imidazopyrazines

Propriétés

IUPAC Name |

6-chloroimidazo[1,2-a]pyrazin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATNSZUNDBIBNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C(C2=N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2776814.png)

![6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2776816.png)

![{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride](/img/structure/B2776817.png)

![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2776820.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2776823.png)

![1-[(2-chlorophenyl)methyl]-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2776826.png)